molecular formula C12H18FNO B13299002 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol

Cat. No.: B13299002
M. Wt: 211.28 g/mol
InChI Key: RHYUKCPFBWMEQJ-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is an organic compound with the molecular formula C12H18FNO This compound is characterized by the presence of a fluorophenyl group, a propyl chain, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylpropylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propanone.

    Reduction: Formation of 2-{[1-(4-Fluorophenyl)propyl]amino}propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Fluorophenyl)propyl]amino}ethan-1-ol: Similar structure but with a shorter carbon chain.

    1-(4-Fluorophenyl)propan-2-ol: Lacks the amino group.

    2-{[1-(4-Fluorophenyl)propyl]amino}-2-methylpropan-1-ol: Contains an additional methyl group.

Uniqueness

2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-12(14-9(2)8-15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

RHYUKCPFBWMEQJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(C)CO

Origin of Product

United States

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